molecular formula C14H12O3 B14242676 4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol CAS No. 496050-53-4

4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol

Cat. No.: B14242676
CAS No.: 496050-53-4
M. Wt: 228.24 g/mol
InChI Key: IXJPPNJJWDTLQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Resveratrol can be synthesized through several methods, including the Wittig reaction and the Perkin reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde to form an alkene, while the Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base .

Industrial Production Methods

Industrial production of resveratrol typically involves the extraction from natural sources such as grape skins and Japanese knotweed. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity resveratrol .

Chemical Reactions Analysis

Types of Reactions

Resveratrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Resveratrol has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying polyphenolic antioxidants.

    Biology: Investigated for its role in cellular signaling pathways and gene expression.

    Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Used in the formulation of dietary supplements and skincare products

Mechanism of Action

Resveratrol exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Resveratrol

Resveratrol is unique due to its ability to modulate multiple signaling pathways and its potential therapeutic effects in a wide range of diseases. Its presence in commonly consumed foods also makes it more accessible compared to other similar compounds .

Properties

CAS No.

496050-53-4

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C14H12O3/c15-12-6-2-10(3-7-12)1-4-11-5-8-13(16)9-14(11)17/h1-9,15-17H

InChI Key

IXJPPNJJWDTLQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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